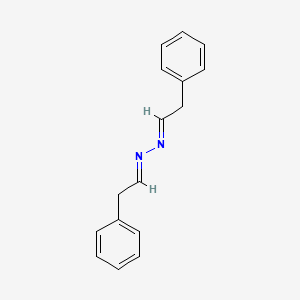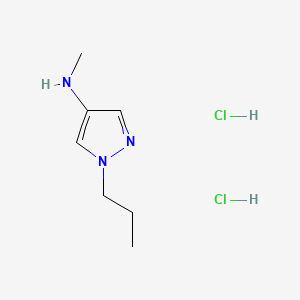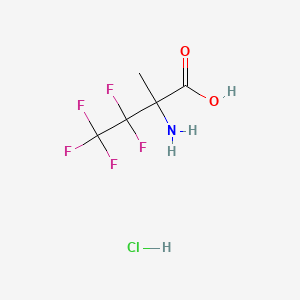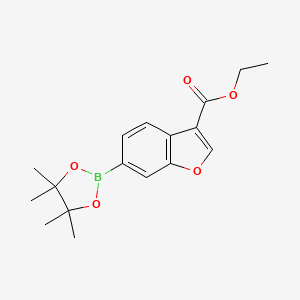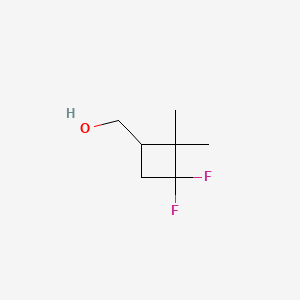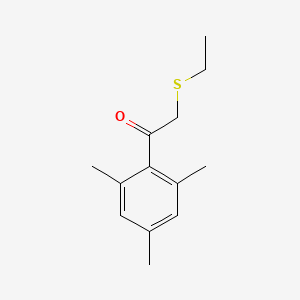
2-(Ethylthio)-1-mesitylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylthio)-1-mesitylethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to a mesityl group through an ethanone linkage. This compound is part of the broader class of thioethers, which are known for their sulfur-containing functional groups. Thioethers are often utilized in various chemical reactions due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-mesitylethan-1-one typically involves the reaction of mesityl chloride with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylthiol attacks the mesityl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
化学反应分析
Types of Reactions
2-(Ethylthio)-1-mesitylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or other reduced forms.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or other thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
2-(Ethylthio)-1-mesitylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(Ethylthio)-1-mesitylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-Phenylthio-1-mesitylethan-1-one: Similar structure but with a phenylthio group instead of an ethylthio group.
2-Methylthio-1-mesitylethan-1-one: Contains a methylthio group instead of an ethylthio group.
2-Butylthio-1-mesitylethan-1-one: Features a butylthio group in place of the ethylthio group.
Uniqueness
2-(Ethylthio)-1-mesitylethan-1-one is unique due to the specific combination of the ethylthio and mesityl groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-5-15-8-12(14)13-10(3)6-9(2)7-11(13)4/h6-7H,5,8H2,1-4H3 |
InChI 键 |
RWYULPQJWBQRQR-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)C1=C(C=C(C=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
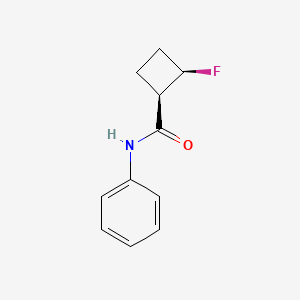
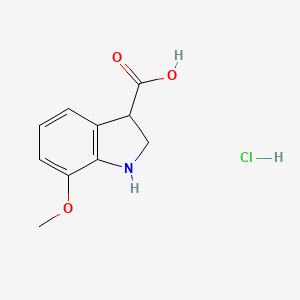
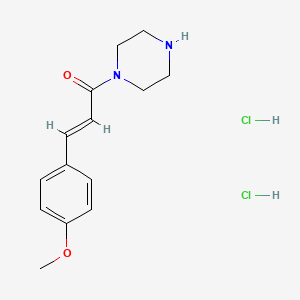
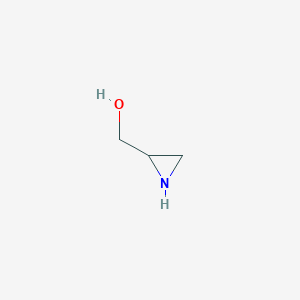
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
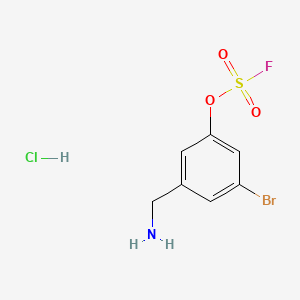
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
